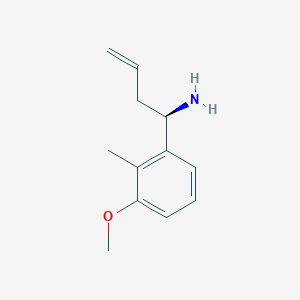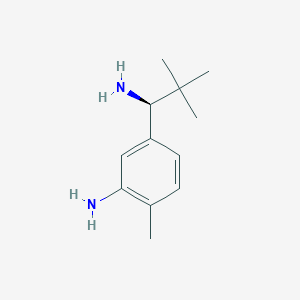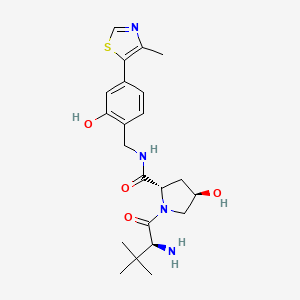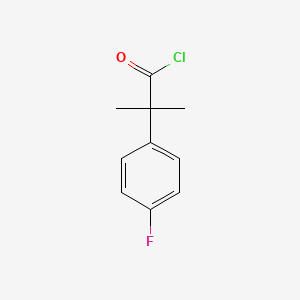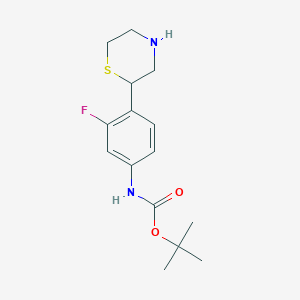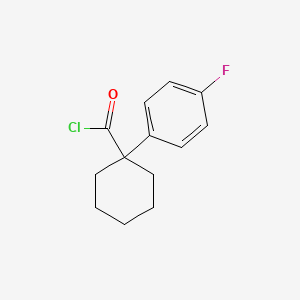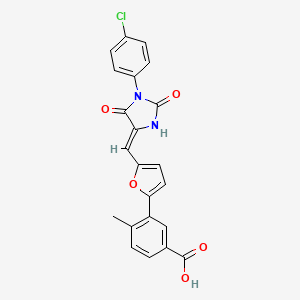
2,2'-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1’-biphenyl is a complex organic compound characterized by the presence of pyrrole and phosphine groups attached to a biphenyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1’-biphenyl typically involves the reaction of 2,2’-dihydroxy-1,1’-biphenyl with di(1H-pyrrol-1-yl)phosphine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine-oxy linkage. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,2’-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The pyrrole groups can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride; reactions are usually carried out in ether solvents under an inert atmosphere.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds; reactions are performed in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Reduction: Reduced phosphine derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
科学的研究の応用
2,2’-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes. These complexes are studied for their catalytic properties in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 2,2’-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1’-biphenyl involves its interaction with molecular targets through its phosphine and pyrrole groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may bind to metal ions in enzymes, altering their catalytic activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-biphenyl: A related compound with diphenylphosphino groups instead of di(1H-pyrrol-1-yl)phosphino groups.
2,2’-Bis(diphenylphosphinooxy)-1,1’-biphenyl: Similar structure but with diphenylphosphinooxy groups.
Uniqueness
2,2’-Bis((di(1H-pyrrol-1-yl)phosphino)oxy)-1,1’-biphenyl is unique due to the presence of pyrrole groups, which impart distinct electronic and steric properties compared to its analogs. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C28H24N4O2P2 |
|---|---|
分子量 |
510.5 g/mol |
IUPAC名 |
[2-[2-di(pyrrol-1-yl)phosphanyloxyphenyl]phenoxy]-di(pyrrol-1-yl)phosphane |
InChI |
InChI=1S/C28H24N4O2P2/c1-3-15-27(33-35(29-17-5-6-18-29)30-19-7-8-20-30)25(13-1)26-14-2-4-16-28(26)34-36(31-21-9-10-22-31)32-23-11-12-24-32/h1-24H |
InChIキー |
QYBQIZVTDZKICK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OP(N3C=CC=C3)N4C=CC=C4)OP(N5C=CC=C5)N6C=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





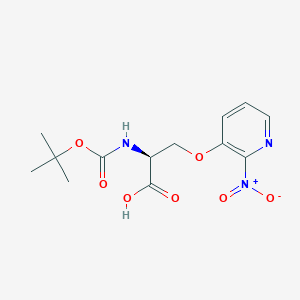
![Ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12840044.png)
